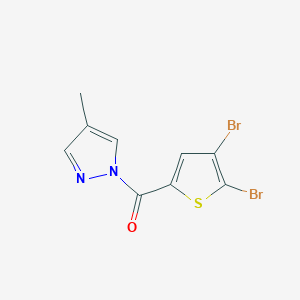
(4,5-dibromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is a synthetic organic compound that features a thienyl group substituted with two bromine atoms and a pyrazolyl group substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the following steps:
Bromination of 2-thiophenecarboxaldehyde: The starting material, 2-thiophenecarboxaldehyde, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4,5-dibromo-2-thiophenecarboxaldehyde.
Formation of the pyrazolyl group: The 4,5-dibromo-2-thiophenecarboxaldehyde is then reacted with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate to form the desired product, (4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atoms on the thienyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Potential applications in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
(4,5-ジブロモチオフェン-2-イル)(4-メチル-1H-ピラゾール-1-イル)メタノンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的に結合し、それらの活性を調節することがあります。臭素原子とピラゾール環は、水素結合、π-πスタッキング、ハロゲン結合など、さまざまな相互作用に関与することができ、生物活性に寄与します。
類似化合物:
(4-ブロモチオフェン-2-イル)(4-メチル-1H-ピラゾール-1-イル)メタノン: 臭素原子が1つしかない類似の構造。
(4,5-ジクロロチオフェン-2-イル)(4-メチル-1H-ピラゾール-1-イル)メタノン: 臭素の代わりに塩素原子。
(4,5-ジブロモチオフェン-2-イル)(1H-ピラゾール-1-イル)メタノン: ピラゾール環のメチル基がない。
独自性: チオフェン環に2つの臭素原子、ピラゾール環にメチル基があることから、(4,5-ジブロモチオフェン-2-イル)(4-メチル-1H-ピラゾール-1-イル)メタノンは独特です。
この詳細な記事では、(4,5-ジブロモチオフェン-2-イル)(4-メチル-1H-ピラゾール-1-イル)メタノンについて、合成、反応、用途、作用機序、類似化合物との比較など、包括的な概要を示しています。
類似化合物との比較
(4,5-Dichloro-2-thienyl)(4-methyl-1H-pyrazol-1-yl)methanone: Similar structure but with chlorine atoms instead of bromine.
(4,5-Dibromo-2-thienyl)(1H-pyrazol-1-yl)methanone: Lacks the methyl group on the pyrazole ring.
Uniqueness:
- The presence of bromine atoms can influence the compound’s reactivity and electronic properties, making it distinct from its chlorinated analogs.
- The methyl group on the pyrazole ring can affect the compound’s steric and electronic characteristics, potentially altering its biological activity and chemical reactivity.
This detailed overview provides a comprehensive understanding of (4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C9H6Br2N2OS |
|---|---|
分子量 |
350.03 g/mol |
IUPAC名 |
(4,5-dibromothiophen-2-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H6Br2N2OS/c1-5-3-12-13(4-5)9(14)7-2-6(10)8(11)15-7/h2-4H,1H3 |
InChIキー |
DQWDYCCCGXUDJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=C(S2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


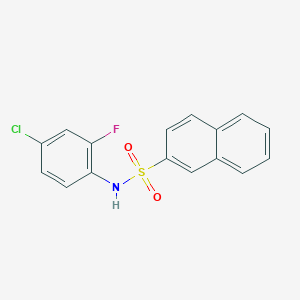
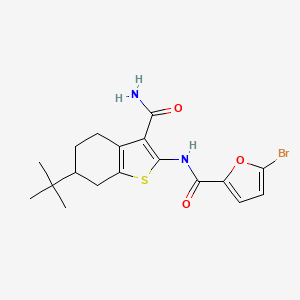
![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10977232.png)

![Ethyl 3-methyl-5-[(1-phenylethyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B10977244.png)
![1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B10977249.png)

![2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977268.png)
![Ethyl 4-cyano-3-methyl-5-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10977282.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10977288.png)
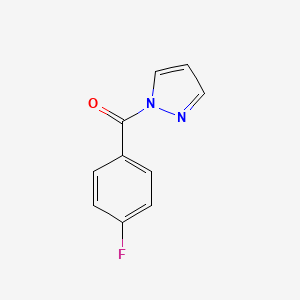
![3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977292.png)
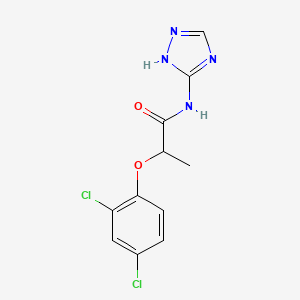
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one](/img/structure/B10977306.png)
